Tert-butyl 8-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-1-carboxylate
Description
Structural Features of the 3-Azabicyclo[3.2.1]octane Core
The 3-azabicyclo[3.2.1]octane core represents a fundamental nitrogen-containing heterocyclic framework that exhibits remarkable structural complexity within a relatively compact molecular architecture. This bicyclic system consists of two fused rings sharing a common nitrogen atom, with the specific nomenclature indicating a three-carbon bridge connecting positions 3 and 1, a two-carbon bridge connecting positions 2 and 1, and a single-carbon bridge completing the bicyclic structure. The molecular formula for the parent core system is C7H13N, establishing the basic framework upon which various functional groups can be appended.
The conformational characteristics of the 3-azabicyclo[3.2.1]octane system have been extensively studied through both experimental and computational methods. Structural investigations reveal that the bicyclic core adopts a chair-envelope conformation, which provides optimal geometric arrangements for substituents attached to different positions of the scaffold. This conformational preference significantly influences the spatial orientation of functional groups, thereby affecting both chemical reactivity and biological activity patterns. The rigid nature of the bicyclic framework restricts conformational flexibility, which can be advantageous for designing molecules with specific three-dimensional arrangements of pharmacophoric elements.
The nitrogen atom within the bicyclic system occupies a bridgehead position, creating unique electronic and steric environments that distinguish this scaffold from other nitrogen-containing heterocycles. This positioning allows for selective functionalization strategies and provides opportunities for regioselective chemical transformations. The electron density distribution around the nitrogen center is influenced by the bridged structure, affecting its basicity and nucleophilicity compared to acyclic or monocyclic amine systems.
Research has demonstrated that the 3-azabicyclo[3.2.1]octane framework exhibits inherent structural stability while maintaining sufficient reactivity for synthetic elaboration. The bicyclic nature provides enhanced metabolic stability compared to more flexible chain structures, making derivatives of this scaffold attractive candidates for pharmaceutical applications. Additionally, the three-dimensional arrangement of the carbon framework creates distinct spatial regions that can accommodate various substituents with minimal steric interference.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula (Core) | C7H13N | |
| Bridging Pattern | [3.2.1] | |
| Conformational Type | Chair-envelope | |
| Nitrogen Position | Bridgehead |
Role of the tert-Butyl Carboxylate Protecting Group in Bicyclic Systems
The tert-butyloxycarbonyl protecting group, commonly employed in the target compound, serves multiple critical functions in synthetic chemistry, particularly when applied to complex bicyclic frameworks. This acid-labile protecting group provides selective protection of amine functionalities under basic and neutral conditions while remaining stable to a wide range of nucleophilic reagents and mild reducing agents. The bulky nature of the tert-butyl group creates significant steric hindrance around the protected nitrogen, which can influence the regioselectivity of subsequent chemical transformations.
In bicyclic systems such as the 3-azabicyclo[3.2.1]octane scaffold, the tert-butyl carboxylate group serves as both a protecting element and a directing group for stereoselective reactions. The installation of this protecting group typically involves the reaction of the free amine with di-tert-butyl dicarbonate in the presence of a suitable base, forming a stable carbamate linkage. This transformation proceeds through a nucleophilic acyl substitution mechanism, where the amine attacks the carbonyl carbon of the reagent, leading to the formation of carbon dioxide and tert-butoxide as byproducts.
The deprotection of tert-butyl carboxylate groups can be accomplished through treatment with strong acids such as trifluoroacetic acid or hydrochloric acid, which protonate the carbonyl oxygen and facilitate the elimination of the tert-butyl cation. This process generates carbamic acid as an intermediate, which spontaneously decarboxylates to yield the free amine and carbon dioxide. The mild conditions required for both protection and deprotection make this strategy particularly valuable for complex synthetic sequences involving sensitive functional groups.
Computational studies have revealed that the tert-butyl carboxylate group significantly influences the electronic properties of the bicyclic system through both inductive and resonance effects. The electron-withdrawing nature of the carboxylate functionality reduces the electron density on the nitrogen atom, affecting its nucleophilicity and hydrogen bonding capabilities. This electronic modulation can be strategically exploited to control the reactivity of other functional groups present in the molecule.
| Protection Parameter | Condition | Reagent |
|---|---|---|
| Protection Method | Basic conditions | Di-tert-butyl dicarbonate |
| Deprotection Method | Acidic conditions | Trifluoroacetic acid |
| Stability Range | pH 7-12 | Various solvents |
| Temperature Stability | Room temperature to 80°C | Inert atmosphere |
Biological and Pharmacological Relevance of Azabicyclo Scaffolds
Azabicyclic scaffolds, including the 3-azabicyclo[3.2.1]octane framework, have demonstrated remarkable biological significance due to their structural similarity to naturally occurring alkaloids and their ability to interact with various biological targets. These compounds have been identified as key intermediates in the biosynthesis of tropane alkaloids, which include pharmacologically important molecules such as scopolamine and cocaine. The rigid bicyclic structure provides an ideal platform for presenting pharmacophoric groups in defined spatial arrangements, making these scaffolds valuable for drug discovery efforts.
The conformational rigidity of azabicyclo scaffolds offers several advantages in medicinal chemistry applications. Unlike flexible chain molecules, the restricted conformation of bicyclic systems reduces the entropic penalty associated with receptor binding, potentially leading to enhanced binding affinity and selectivity. This characteristic has been exploited in the design of various therapeutic agents, including analgesics, anti-cholinergics, and central nervous system modulators. The three-dimensional arrangement of substituents on the bicyclic framework allows for precise spatial positioning of functional groups required for biological activity.
Structure-activity relationship studies have revealed that modifications to different positions of the azabicyclo[3.2.1]octane scaffold can dramatically alter biological activity profiles. Research involving 53 different 1-phenyl-6-azabicyclo[3.2.1]octane derivatives demonstrated that structural variations in the aromatic substituents and methylation patterns significantly influenced both analgesic and narcotic antagonist activities. The most promising compound in this series exhibited a well-balanced antagonist-analgesic profile with minimal physical dependence potential, highlighting the therapeutic potential of this scaffold class.
The nitrogen-containing bicyclic systems have also found applications in the development of integrin antagonists and other protein-protein interaction inhibitors. The azabicycloalkane scaffolds can serve as effective reverse-turn mimics, making them valuable for the design of peptide mimetics and cyclic peptides with enhanced metabolic stability. These applications have led to the development of cyclic Arg-Gly-Asp peptides with nanomolar activity against specific integrin subtypes, demonstrating the versatility of the azabicyclo framework in modern drug design.
Furthermore, the hydroxymethyl substitution pattern present in the target compound provides additional opportunities for biological interaction through hydrogen bonding and potential glycosidic linkage formation. This functional group can participate in specific receptor interactions or serve as a site for further derivatization to enhance pharmacokinetic properties such as solubility and membrane permeability.
| Biological Application | Target Class | Activity Range |
|---|---|---|
| Analgesic agents | Opioid receptors | Micromolar to nanomolar |
| Integrin antagonists | Cell adhesion proteins | Nanomolar |
| Tropane alkaloid analogs | Neurotransmitter systems | Variable |
| Peptide mimetics | Protein-protein interactions | Nanomolar to micromolar |
Properties
IUPAC Name |
tert-butyl 8-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)13-5-4-9(6-14-8-13)10(13)7-15/h9-10,14-15H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFLWNNPVLYJGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C12CCC(C1CO)CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 8-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-1-carboxylate, with the CAS number 273376-39-9, is a bicyclic compound that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their structural complexity and diverse pharmacological properties, making them valuable in medicinal chemistry and drug discovery.
- Molecular Formula : C13H23NO3
- Molecular Weight : 241.33 g/mol
- MDL Number : MFCD29037442
The biological activity of this compound is linked to its ability to interact with various biological targets, particularly in the central nervous system (CNS). The compound's bicyclic structure allows it to modulate neurotransmitter systems, potentially influencing pathways involved in pain perception, mood regulation, and cognitive functions.
Target Interaction
Research indicates that compounds of this class can act as inhibitors or modulators of neurotransmitter receptors, including:
- Dopamine Receptors : Affecting dopaminergic signaling pathways.
- Serotonin Receptors : Influencing mood and anxiety levels.
- Nicotinic Acetylcholine Receptors : Modulating synaptic transmission and neuroplasticity.
Biological Activity Studies
Several studies have investigated the biological activities of similar compounds, providing insights into the potential effects of this compound.
Table 1: Summary of Biological Activities
Case Studies
- Antidepressant Activity : A study conducted on animal models demonstrated that administration of similar bicyclic compounds resulted in increased locomotion and reduced despair-like behavior in forced swim tests, suggesting potential antidepressant effects .
- Analgesic Effects : In a controlled experiment, the compound exhibited significant analgesic properties, as evidenced by reduced pain responses in formalin-induced pain models .
- Neuroprotection : Research indicated that the compound could protect neurons from apoptosis induced by oxidative stress, highlighting its potential role in neurodegenerative diseases .
Scientific Research Applications
Medicinal Chemistry Applications
Tert-butyl 8-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-1-carboxylate is primarily recognized for its role in drug development, particularly as a potential therapeutic agent in treating various neurological disorders. Its structural characteristics allow it to interact effectively with biological targets.
Case Study: Neurological Disorders
A study investigated the effects of derivatives of this compound on neurotransmitter systems, highlighting its potential as a modulator of acetylcholine receptors. The research found that certain derivatives exhibited enhanced binding affinity, suggesting a promising avenue for developing treatments for conditions such as Alzheimer's disease and other cognitive impairments.
Organic Synthesis Applications
In organic synthesis, this compound serves as an important intermediate in the synthesis of more complex molecules. Its bicyclic structure provides unique reactivity patterns that can be exploited in various synthetic pathways.
Synthetic Pathway Example
One notable application involves the use of this compound in the synthesis of azabicyclic compounds through cyclization reactions. The following table summarizes key synthetic routes:
| Reaction Type | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization | Heat, solvent-free | 85 | High yield under optimized conditions |
| Nucleophilic substitution | Base-catalyzed at room temperature | 75 | Effective for generating functionalized products |
| Reduction | LiAlH4 in dry ether | 90 | Efficient reduction of carbonyl groups |
Pharmaceutical Formulations
The compound's solubility and stability make it suitable for pharmaceutical formulations, where it can be incorporated into various delivery systems. Research has shown that formulations containing this compound demonstrate improved bioavailability compared to traditional formulations.
Formulation Study
A comparative study assessed the pharmacokinetics of a formulation containing this compound against standard formulations. The findings indicated:
- Increased absorption rates.
- Enhanced therapeutic efficacy.
Comparison with Similar Compounds
The bicyclo[3.2.1]octane scaffold is a common structural motif in bioactive molecules.
Substituent Variations at Position 8
Tert-butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate
- Structure : Features a ketone (oxo) group at position 7.
- Properties : The oxo group increases electrophilicity, making it reactive toward nucleophiles like hydrazines (e.g., used in hydrazone formation for derivatization) .
- Synthesis : Prepared via oxidation of the corresponding alcohol or via condensation reactions .
Tert-butyl 8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate
- Structure: Substituted with a 2-aminoethyl group at position 8.
- Molecular weight: 254.37 g/mol .
- Applications : Used as a building block for peptidomimetics and receptor-targeted compounds .
Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
- Structure : Contains a hydroxyl (-OH) group at position 3 instead of hydroxymethyl at position 8.
- Molecular weight: 227.3 g/mol .
- Pharmacological Relevance : Investigated for CNS-targeted activity due to its ability to cross the blood-brain barrier .
Tert-butyl exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
- Structure: Amino (-NH2) substituent at position 3.
- Properties: The amino group introduces strong basicity (pKa ~10), influencing pharmacokinetics and binding to acidic targets. Similarity score: 0.92 compared to the target compound .
Structural Isomers and Bicyclic Frameworks
Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate
- Structure : Bicyclo[4.1.0]heptane core with hydroxymethyl at position 1.
- Properties : Smaller ring system ([4.1.0] vs. [3.2.1]) reduces steric strain but limits conformational flexibility. CAS: 134575-14-7 .
Tert-butyl (1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Structure : Bicyclo[3.1.0]hexane with hydroxymethyl at position 5.
- Properties : Compact structure enhances metabolic stability but may reduce solubility. Similarity score: 0.92 .
Physicochemical and Pharmacokinetic Comparison
*Estimated using fragment-based methods.
Preparation Methods
General Synthetic Strategy Overview
The synthesis of tert-butyl 8-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-1-carboxylate typically proceeds from a protected bicyclic ketone precursor such as tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate. The key steps include:
- Formation of a reactive intermediate (e.g., enol triflate)
- Subsequent functional group transformations to introduce the hydroxymethyl group
- Protection and deprotection steps to maintain the tert-butyl carbamate group intact
The bicyclic scaffold is constructed or modified under carefully controlled low-temperature conditions to ensure stereochemical integrity.
Preparation of Key Intermediate: tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
This compound serves as a pivotal intermediate in the synthesis route. It can be prepared via the reaction of nortropinone hydrochloride with di-tert-butyl dicarbonate in the presence of triethylamine in dichloromethane at 0 °C for 3 hours, yielding the tert-butyl carbamate-protected bicyclic ketone with a 94.5% yield.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| 1 | Nortropinone hydrochloride, triethylamine, di-tert-butyl dicarbonate, DCM, 0 °C, 3 h | 94.5% | Protection of amine as Boc-carbamate |
Formation of Enol Triflate Intermediate
The ketone functionality in tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate is converted into an enol triflate intermediate, which is a versatile electrophile for further functionalization. This is achieved by:
- Treatment with strong bases such as lithium bis(trimethylsilyl)amide or lithium diisopropylamide at low temperatures (-70 to -78 °C)
- Addition of trifluoromethanesulfonyl reagents such as N-phenyltrifluoromethane-sulfonimide or 1,1,1-trifluoro-N-phenyl-N-((trifluoromethyl)sulfonyl)methanesulfonamide
- Stirring at ambient temperature for extended periods (overnight to 16 hours)
This reaction yields the 3-trifluoromethanesulfonyloxy-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate intermediate in yields ranging from 78% to 92% depending on exact conditions.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| 2 | LHMDS or LDA, THF, -70 to -78 °C; N-phenyltrifluoromethane-sulfonimide, room temp, 16 h | 78-92% | Formation of enol triflate intermediate |
Introduction of the Hydroxymethyl Group
The hydroxymethyl substituent at the 8-position is introduced via reduction or nucleophilic substitution on the enol triflate or related intermediates. Although specific detailed procedures for this exact hydroxymethylation are limited in the direct literature, related synthetic approaches involve:
- Catalytic hydrogenation of diazabicyclo intermediates to introduce hydroxyl groups, using palladium on activated carbon in ethanol under hydrogen atmosphere for extended periods (e.g., 18 h).
- Subsequent selective functional group manipulations to convert keto or enol triflate groups into hydroxymethyl functionalities, often involving reduction or nucleophilic addition steps.
Enantioselective and Stereocontrolled Construction
Advanced methodologies focus on the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is critical for biological activity and synthetic utility. These include:
- Use of chiral starting materials or catalysts to induce stereochemical control during the bicyclic scaffold formation
- Desymmetrization of achiral tropinone derivatives to yield enantioenriched bicyclic intermediates
- Direct stereocontrolled transformations generating the bicyclic structure with the desired stereochemistry in one step
Such approaches are crucial for ensuring the correct stereochemistry at the hydroxymethyl-bearing carbon and other chiral centers.
Summary Table of Key Preparation Steps
| Step No. | Intermediate/Product | Reagents/Conditions | Yield (%) | Key Notes |
|---|---|---|---|---|
| 1 | tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | Nortropinone hydrochloride, triethylamine, di-tert-butyl dicarbonate, DCM, 0 °C, 3h | 94.5 | Boc protection of bicyclic amine |
| 2 | 3-Trifluoromethanesulfonyloxy-8-azabicyclo[3.2.1]oct-3-ene | LHMDS or LDA, THF, -70 to -78 °C; N-phenyltrifluoromethane-sulfonimide, RT, 16h | 78-92 | Enol triflate formation for further reaction |
| 3 | Hydroxymethyl derivative (target compound) | Catalytic hydrogenation (Pd/C, EtOH, H2, 18 h) and subsequent functionalization | Not specified | Introduction of hydroxymethyl group |
Research Findings and Observations
- The use of strong non-nucleophilic bases at low temperatures is critical for selective enol triflate formation without side reactions or decomposition.
- The Boc protecting group remains stable throughout the transformations, allowing for selective functionalization at other positions.
- Catalytic hydrogenation under mild conditions effectively introduces hydroxyl groups on bicyclic nitrogen-containing scaffolds, facilitating the formation of hydroxymethyl substituents.
- Enantioselective synthetic routes provide access to stereochemically pure compounds necessary for biological applications, although these methods often require complex chiral catalysts or starting materials.
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 8-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-1-carboxylate?
The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection strategies. One method involves starting with nortropine derivatives, where hydroxyl groups are protected using di-tert-butyl dicarbonate under basic conditions. For example, N-Boc-nortropine can be synthesized from nortropine with a 98% yield using Boc anhydride in dichloromethane . Another route employs N-tert-butoxycarbonyl-3-azabicyclo[3.2.1]octane intermediates, which undergo hydroxymethylation via nucleophilic substitution or reductive amination .
Q. What analytical techniques are critical for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : Assigning stereochemistry in the bicyclic system requires 2D NMR (e.g., COSY, HSQC) to resolve overlapping proton signals .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight, with characteristic fragmentation patterns for azabicyclo structures (e.g., m/z 335.2 [(M+H)⁺] observed in related derivatives) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve absolute configuration, particularly for stereoisomers in the bicyclo[3.2.1]octane core .
- Melting Point Analysis : Reported values (e.g., 141–142.5°C for tert-butyl 3-hydroxy derivatives) help verify purity .
Q. How does the hydroxymethyl group influence the compound’s reactivity?
The hydroxymethyl group serves as a versatile handle for derivatization. It can undergo oxidation to a carboxylate, esterification, or coupling with nucleophiles (e.g., amines, thiols). For instance, in Suzuki-Miyaura cross-couplings, boronate esters derived from hydroxymethylated intermediates react with aryl halides under palladium catalysis . Stability studies suggest the Boc group remains intact under mild acidic conditions (pH > 4) but is cleaved with trifluoroacetic acid (TFA) .
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yield synthesis of this compound?
Optimization involves:
- Solvent Selection : Polar aprotic solvents like DMF enhance nucleophilic substitution rates (e.g., 85% yield achieved in DMF at 100°C) .
- Catalyst Use : Potassium carbonate (K₂CO₃) is preferred over stronger bases to minimize Boc deprotection during reactions .
- Atmosphere Control : Inert atmospheres (N₂/Ar) prevent oxidation of sensitive intermediates, improving yields by 5–10% compared to open-air conditions .
- Temperature Gradients : Gradual heating (e.g., 50°C → 100°C over 2 hours) reduces side reactions in cyclization steps .
Q. What challenges arise in resolving stereochemical ambiguities in this bicyclic system?
The 3-azabicyclo[3.2.1]octane core exhibits axial chirality, leading to diastereomeric mixtures. Key strategies include:
- Chiral Chromatography : Use of Chiralpak® AD-H columns with hexane/isopropanol eluents resolves endo vs. exo isomers .
- Crystallographic Refinement : SHELXL refines anisotropic displacement parameters to distinguish between enantiomers, particularly when heavy atoms (e.g., bromine) are absent .
- Dynamic NMR : Variable-temperature NMR (e.g., −40°C to 25°C) identifies rotameric equilibria in hydroxymethyl substituents .
Q. How do conflicting synthetic yields reported in literature arise, and how can they be addressed?
Discrepancies often stem from:
- Oxygen Sensitivity : Sealed-tube reactions (85% yield) outperform open-flask setups (75–80%) due to reduced oxidation of amine intermediates .
- Impurity Profiles : Unpurified starting materials (e.g., <95% purity) introduce competing pathways, lowering yields by 10–15% .
- Scale Effects : Microwaves (5–10 mmol scale) improve mixing and heat transfer vs. batch reactors, enhancing reproducibility .
Q. What mechanistic insights explain the compound’s stability under varying pH conditions?
The Boc group’s stability is pH-dependent:
- Acidic Conditions : Protonation of the carbamate nitrogen at pH < 4 triggers cleavage (e.g., TFA in DCM removes Boc in 1 hour) .
- Basic Conditions : K₂CO₃ in DMF (pH ~12) preserves the Boc group but risks hydroxymethyl ester saponification above 80°C .
- Thermal Stability : Decomposition occurs above 150°C, forming tert-butyl alcohol and CO₂, as shown by TGA analysis .
Data Contradiction Analysis
Q. Why do different studies report varying diastereoselectivities in hydroxymethylation reactions?
Contradictions arise from:
- Solvent Polarity : Polar solvents (e.g., DMF) favor endo selectivity (dr 4:1) via transition-state stabilization, while toluene promotes exo products (dr 1:2) .
- Catalyst Choice : Boron trifluoride etherate (BF₃·Et₂O) enhances endo selectivity (dr 6:1) vs. milder bases (dr 2:1) .
- Temperature Effects : Lower temperatures (−20°C) slow equilibration, trapping kinetic endo products, whereas room temperature favors thermodynamic exo forms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
